Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a phenyl group at the 5-position of the oxadiazole ring and a pyridazinone moiety at the 2-position. []
Compound Description: This class of compounds focuses on (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, which have shown promising in vitro anticancer activity. These compounds are characterized by a styryl group attached to the 5-position of the oxadiazole ring and a benzenesulfonamide moiety at the 2-position. []
Compound Description: This compound is a sodium salt complex incorporating a 5-phenyl-1,3,4-oxadiazol-2-yl moiety linked to a 4-nitrobenzamide group through an amide bond. []
Compound Description: This compound is an oxadiazoline derivative (a dihydro-oxadiazole). It features a 2-chloro-3-pyridyl group at the 5-position of the oxadiazoline ring and a 4-fluorophenyl acetate substituent at the 2-position. []
Compound Description: This series of compounds shares the 1,3,4-oxadiazole ring system and explores the impact of various amine substituents at the methyl group attached to the 2-position of the oxadiazole ring. []
Compound Description: This compound is a 1,3,4-oxadiazole derivative characterized by a thioxo group at the 5-position and a 4-chlorobenzamide substituent at the 2-position of the oxadiazole ring. []
Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a phenyl group at the 5-position of the oxadiazole ring. A pyridazinone moiety substituted with a morpholine group is present at the 2-position. []
Compound Description: This compound is a 1,3,4-oxadiazole derivative characterized by a 4-pyridyl group at the 5-position of the oxadiazole ring. A chloropyridine moiety connected via a sulfur-containing linker is present at the 2-position. []
Compound Description: This class of compounds focuses on 1,3,4-oxadiazole derivatives linked to a thiazolidinedione moiety. These compounds explore the impact of various aryl/heteroaryl substituents on the 5-ylidene position of the thiazolidinedione ring. []
Compound Description: This class of compounds explores the structure-activity relationships of N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines, which have shown antiproliferative and antioxidant activities. []
Compound Description: This class of compounds consists of 1,3,4-oxadiazole derivatives bearing various aryl substituents at the 5-position. They are linked to a 2-phenyl-1,8-naphthyridine moiety via a thioacetamide group. []
Compound Description: This compound is a 1,3,4-oxadiazole derivative characterized by a (1H-indol-3-yl)methyl group at the 5-position of the oxadiazole ring. It is linked to a 2,6-dimethylphenyl moiety via a thioacetamide group. []
Compound Description: This group of compounds features a 1,3,4-oxadiazole ring with a 4-nitrophenyl group at the 5-position. The oxadiazole ring is connected to a thiazolone moiety via a substituted phenyl linker. The benzylidene group at the 5-position of the thiazolone introduces structural diversity within this series. []
14. N -phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides []
Compound Description: This series of compounds contains the 1,3,4-oxadiazole ring, with a 3,4,5-trimethoxyphenyl group attached to the 5-position. A thioacetamide linker connects the oxadiazole to a substituted phenyl ring, allowing for the exploration of different substituent effects. []
Compound Description: This compound is a 1,3,4-oxadiazole derivative bearing a diphenylmethyl substituent at the 5-position. It is connected to a pyrazin-2-yl group through a thioacetamide linker. []
Compound Description: VNI is a potent inhibitor of protozoan CYP51 (sterol 14α-demethylase) used in the treatment of Chagas disease. This compound features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and connected to a benzamide moiety at the 2-position. The benzamide is further substituted with a complex side chain containing a 2,4-dichlorophenyl and an imidazole ring. []
Compound Description: This compound is characterized by a 1,3,4-oxadiazole ring with a 4-chlorophenyl group at the 5-position. It is linked to a 4-chlorophenylethanone moiety through a sulfur atom. []
Compound Description: This class of compounds consists of 1,3,4-oxadiazole derivatives featuring a phenyl group at the 5-position of the oxadiazole ring. The oxadiazole is linked to a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione system. Structural diversity is introduced through various alkyl substituents at the 1-position of the thieno[2,3-d]pyrimidine ring. []
Compound Description: This series of compounds focuses on 1,3,4-oxadiazole derivatives containing a 2-(4-methoxyphenyl)pyridin-3-yl group at the 5-position. They are further characterized by a thioacetamide linker connected to various aryl substituents. []
Compound Description: This class of compounds features a 1,3,4-oxadiazole ring substituted with various groups at the 5-position. They are linked to a 4-methyl-2-oxo-2H-chromen-7-yl moiety via a thioacetamide linker. []
Compound Description: This series of compounds features a 1,3,4-oxadiazole ring substituted with a 3,4,5-trifluorophenyl group at the 5-position and an aryl amino group at the 2-position. []
Compound Description: This class of compounds consists of 1,3,4-oxadiazole derivatives bearing a phenyl substituent at the 5-position. The oxadiazole is connected to a 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl group via a thioacetamide linker that incorporates various aryl substituents, providing structural diversity. []
Compound Description: This series of compounds features a 1,3,4-oxadiazole ring connected to a styrylsulfonylmethyl group at the 5-position. These compounds are further characterized by an amino group at the 2-position of the oxadiazole, which can be modified with various substituents. []
24. 6-Chloro-9H-carbazole Derivatives and 1,3,4-Oxadiazole Scaffolds []
Compound Description: This study explores the combination of carbazole and 1,3,4-oxadiazole pharmacophores. []
Compound Description: This group of compounds features a 1,3,4-oxadiazol-2(3H)-one ring with a 2,4-difluorophenoxy group at the 5-position. Various aryl substituents are incorporated at the 3-position of the oxadiazolone ring, allowing for structure-activity relationship investigations. []
Compound Description: This compound contains a 1,3,4-oxadiazole ring with a (1H-1,2,4-triazol-1-yl)methyl group at the 5-position. A thioether linker connects the oxadiazole to a 2,4-dichlorophenylethanone moiety. []
Compound Description: This compound features a 1,3,4-thiadiazole ring, rather than a 1,3,4-oxadiazole, with a 3,5-dimethylphenyl group at the 5-position. This thiadiazole is connected to a thiazolidin-4-one ring substituted with a 2,4-dichlorophenyl group. []
Compound Description: This compound is a 1,3,4-oxadiazole derivative characterized by a phenyl group at the 5-position and a 5-chlorothiophene-2-carboxamide substituent at the 2-position. It has demonstrated selective inhibition of T-type Ca2+ channels. []
Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a complex side chain at the 5-position, which includes a pyrazole ring and a trifluoromethylphenyldiazenyl group. An ethanone moiety is attached to the 3-position of the oxadiazole ring. []
Compound Description: These compounds contain a 1,3,4-oxadiazole ring with a pyridin-4-yl group at the 5-position. A complex side chain incorporating a dimethylaminomethyl- and methoxy-substituted phenyl ring is attached to the 3-position of the oxadiazole. A benzenamine group is connected via an ethylidene linker to the nitrogen of the oxadiazole ring. []
Compound Description: This series of compounds focuses on combining quinazolinone and 1,3,4-oxadiazole moieties to create hybrid molecules with potential anticancer properties. []
Compound Description: This class of compounds includes a 1,3,4-oxadiazole ring with a thioxo group at the 2-position and a (naphthalen-1-yloxy)methyl group at the 5-position. An acetamide linker connects the oxadiazole to a 3-chloro-2-aryl-4-oxoazetidine ring, introducing diversity through variations in the aryl substituent. []
Compound Description: These compounds feature a 1,3,4-oxadiazole ring linked to a 2-iminothiazolidin-4-one moiety. The 5-position of the thiazolidinone ring is modified with either arylidene or isatinylidene groups, introducing structural diversity. []
Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with an amino group at the 5-position and connected to a 4-hydroxy-2H[1]-benzopyran-2-one moiety at the 2-position. []
Compound Description: These compounds incorporate a 1,3,4-oxadiazole ring with a phenyl group at the 5-position. The oxadiazole ring is part of a spirocyclic system that includes a dithia-diaza-spiro[4.4]nonane core. []
36. Quinolinyl-1,3,4-oxadiazoles condensed with N-aryl/benzothiazolyl acetamides []
Compound Description: This series of compounds combines quinoline, 1,3,4-oxadiazole, and N-aryl/benzothiazolyl acetamide moieties. They explore the impact of different substituents on the quinoline and acetamide groups on antimicrobial activity. []
Compound Description: This complex molecule contains a 1,3,4-oxadiazole ring linked to a substituted tetrahydropyrimidine and a pyridine ring. It features various substituents, including a 3,4-dichlorophenyl group. []
Compound Description: This compound, while not a 1,3,4-oxadiazole derivative, is a product of a reaction involving a 1,2,3-dithiazole derivative. It is structurally distinct from 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide. []
39. Multinuclear 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles []
Compound Description: This study focuses on synthesizing compounds containing both 1,3,4-oxadiazole and 1,3,4-thiadiazole rings within a single molecule. []
Compound Description: This group of compounds features a 1,3,4-oxadiazole ring with a complex side chain attached at the 5-position. The side chain includes an indole, a pyrazole, and a tetrazole ring, along with various substituents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.